6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride
Overview
Description
6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride, also known as MPMDH, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmaceutical applications. This compound is a derivative of pyridine and has a molecular weight of 216.69 g/mol.
Scientific Research Applications
6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has been studied for its potential biological and pharmaceutical applications. It has been reported to have anti-inflammatory and anti-cancer properties. 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Additionally, 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has been studied for its potential use as a fluorescent probe for detecting metal ions.
Mechanism Of Action
The mechanism of action of 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has been reported to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins. 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has also been reported to induce apoptosis in cancer cells by activating caspase-3, a protein that is involved in the process of programmed cell death.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride in lab experiments is its high purity. This allows for accurate and reproducible results. However, one limitation is the lack of understanding of its mechanism of action. This makes it difficult to fully interpret the results of experiments using 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride.
Future Directions
For the study of 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride include further exploration of its properties and the development of new fluorescent probes.
properties
IUPAC Name |
6-methoxy-2-N-methylpyridine-2,3-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-9-7-5(8)3-4-6(10-7)11-2;/h3-4H,8H2,1-2H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWWVJJDKDCXFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride | |
CAS RN |
83732-72-3 | |
Record name | 2-Methylamino-3-amino-6-methoxypyridine dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83732-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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